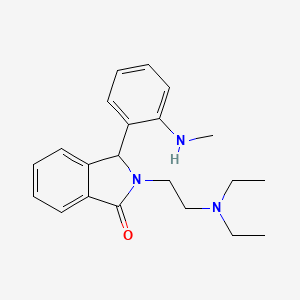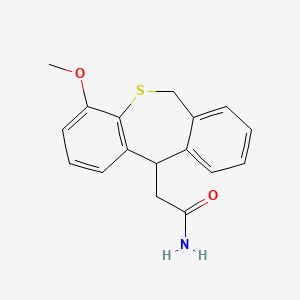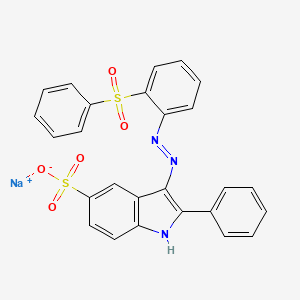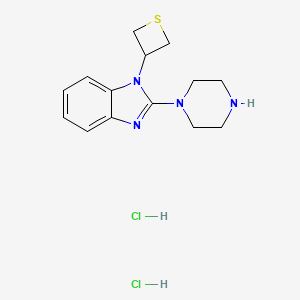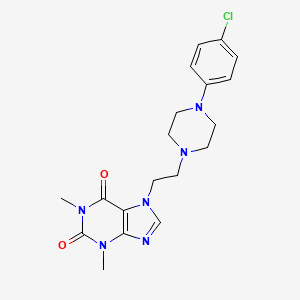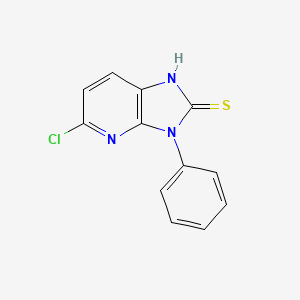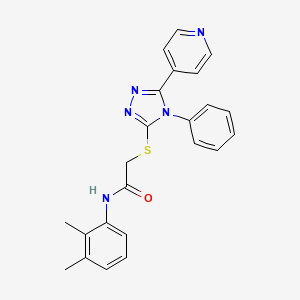
4-Desoxypicropodophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desoxypicropodophyllotoxin is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species. This compound is known for its significant biological activities, particularly its anticancer properties. It has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desoxypicropodophyllotoxin typically involves multiple steps, starting from podophyllotoxin. The process includes selective reduction and deoxygenation reactions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of continuous flow reactors and automated synthesis platforms are some of the methods being explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Desoxypicropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4-Desoxypicropodophyllotoxin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: Studies have shown its potential in modulating biological pathways, particularly those involved in cell division and apoptosis.
Medicine: Its anticancer properties make it a candidate for the development of new chemotherapeutic agents.
Industry: While its industrial applications are limited, it is used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
4-Desoxypicropodophyllotoxin is similar to other podophyllotoxin derivatives, such as etoposide and teniposide. it has unique structural features that contribute to its distinct biological activities. Unlike etoposide and teniposide, which are used clinically, this compound is primarily a research compound. Its unique deoxygenated structure allows for different interactions with biological targets, potentially leading to novel therapeutic applications .
Comparison with Similar Compounds
- Podophyllotoxin
- Etoposide
- Teniposide
- 4-Azapodophyllotoxins
Properties
CAS No. |
24150-39-8 |
|---|---|
Molecular Formula |
C22H22O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5S,5aS,8aR)-5-(2,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C22H22O7/c1-24-15-8-17(26-3)16(25-2)7-14(15)21-13-6-19-18(28-10-29-19)5-11(13)4-12-9-27-22(23)20(12)21/h5-8,12,20-21H,4,9-10H2,1-3H3/t12-,20+,21-/m0/s1 |
InChI Key |
TUGXVGMIXLPLHW-QDEDPJFRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@H]2[C@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


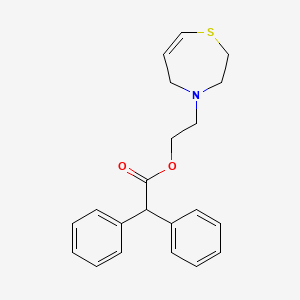
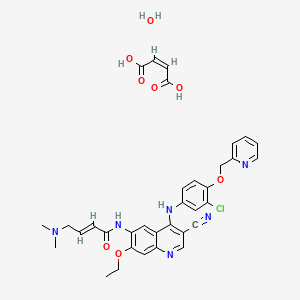
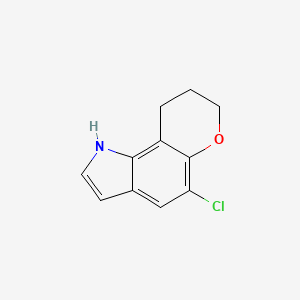
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
